2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate is a chemical compound known for its unique structure and properties. It is often used as an intermediate in the synthesis of various organic compounds and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate typically involves the reaction of 2-cyanoethyl acetate with 4-cyano-2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions are complex and depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanoethyl (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate
- 2-Cyanoethyl (4S)-4-(4-cyano-2-methoxyphenyl)-5-hydroxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate
Uniqueness
What sets 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate apart from similar compounds is its specific structure, which allows for unique reactivity and applications. Its dual cyano groups and methoxybenzylidene moiety provide distinct chemical properties that are valuable in various synthetic and industrial processes .
Properties
Molecular Formula |
C16H14N2O4 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-cyanoethyl 2-[(4-cyano-2-methoxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)14(16(20)22-7-3-6-17)9-13-5-4-12(10-18)8-15(13)21-2/h4-5,8-9H,3,7H2,1-2H3 |
InChI Key |
RFJLQSVKIAMLCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=C(C=C(C=C1)C#N)OC)C(=O)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.